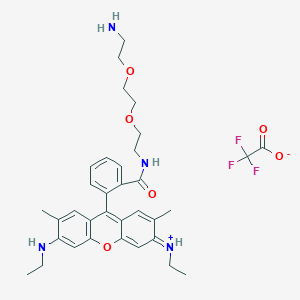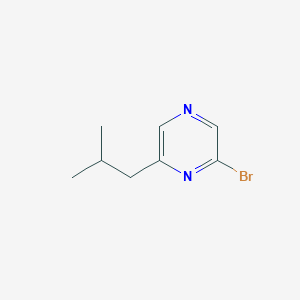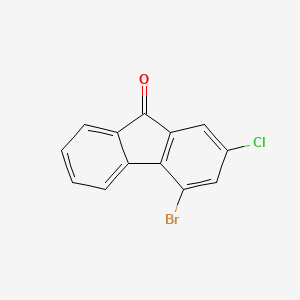
4-Bromo-2-chloro-9H-Fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-9H-Fluoren-9-one is an organic compound with the molecular formula C13H6BrClO. It is a derivative of fluorenone, characterized by the presence of bromine and chlorine atoms at the 4 and 2 positions, respectively. This compound is typically a yellow crystalline solid and is soluble in organic solvents such as ethanol, acetone, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-9H-Fluoren-9-one can be achieved through various methods. One common method involves the bromination and chlorination of fluorenone. For instance, fluorenone can be reacted with bromine and chlorine in the presence of a catalyst under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale bromination and chlorination reactions. These reactions are carried out in reactors equipped with temperature and pressure control systems to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-9H-Fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted fluorenones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-Bromo-2-chloro-9H-Fluoren-9-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-9H-Fluoren-9-one involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in its reactivity and interactions. The compound can bind to various enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-9H-Fluoren-9-one: Similar in structure but lacks the chlorine atom.
4-Bromo-9H-Fluoren-9-one: Similar but lacks the chlorine atom at the 2 position.
4-Chloro-9H-Fluoren-9-one: Similar but lacks the bromine atom at the 4 position.
Uniqueness
4-Bromo-2-chloro-9H-Fluoren-9-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and physical properties. These halogen atoms enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C13H6BrClO |
|---|---|
Molecular Weight |
293.54 g/mol |
IUPAC Name |
4-bromo-2-chlorofluoren-9-one |
InChI |
InChI=1S/C13H6BrClO/c14-11-6-7(15)5-10-12(11)8-3-1-2-4-9(8)13(10)16/h1-6H |
InChI Key |
LVYBBAJGNYRPJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-[1,1'-biphenyl]-2-amine](/img/structure/B12824362.png)

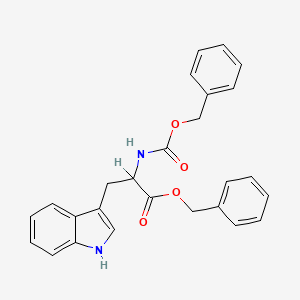
![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)naphthalen-2-amine](/img/structure/B12824379.png)
![11H-[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B12824387.png)
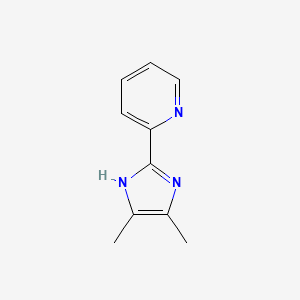

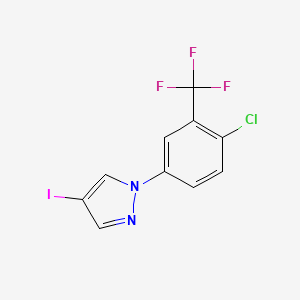
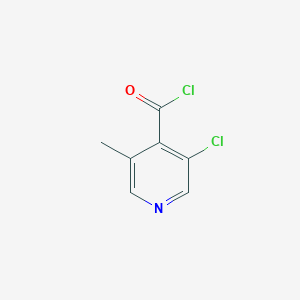
![2-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12824438.png)
![1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;hydrochloride](/img/structure/B12824441.png)
![2-Amino-5-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B12824448.png)
